molecular formula C8H13NO4 B097368 2-Nitrobutyl methacrylate CAS No. 17977-11-6

2-Nitrobutyl methacrylate

Cat. No. B097368
CAS RN: 17977-11-6
M. Wt: 187.19 g/mol
InChI Key: DOEOZIKIOFMZJE-UHFFFAOYSA-N
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Description

2-Nitrobutyl methacrylate (NBMA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a nitro-containing methacrylate monomer that has the potential to form copolymers with other monomers. NBMA can be used to modify the properties of polymers, making them more suitable for different applications.

Mechanism Of Action

The mechanism of action of 2-Nitrobutyl methacrylate is not well understood. However, it is believed that the nitro group in 2-Nitrobutyl methacrylate can undergo reduction to form amines, which can then react with other functional groups in the polymer matrix. This reaction can lead to the formation of crosslinks, which can improve the mechanical properties of the polymer.

Biochemical And Physiological Effects

2-Nitrobutyl methacrylate has been shown to have low toxicity in animal studies. However, it is important to note that the toxicity of 2-Nitrobutyl methacrylate may vary depending on the dose and route of administration. In vitro studies have shown that 2-Nitrobutyl methacrylate can inhibit the growth of cancer cells, indicating its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Nitrobutyl methacrylate in lab experiments is its ability to modify the properties of polymers. This can be useful in developing new materials with specific properties. However, one of the limitations of using 2-Nitrobutyl methacrylate is its potential toxicity. Researchers must take precautions when handling 2-Nitrobutyl methacrylate and ensure that they are using it in a safe manner.

Future Directions

There are several future directions for research on 2-Nitrobutyl methacrylate. One area of research is the development of new copolymers using 2-Nitrobutyl methacrylate. These copolymers could have applications in a wide range of industries, such as electronics, coatings, and biomedical devices. Another area of research is the investigation of the mechanism of action of 2-Nitrobutyl methacrylate. Understanding the mechanism of action could lead to the development of new materials with improved properties. Finally, research could focus on the toxicity of 2-Nitrobutyl methacrylate and ways to mitigate any potential health risks associated with its use.
Conclusion:
In conclusion, 2-Nitrobutyl methacrylate is a versatile monomer that has a wide range of applications in scientific research. Its ability to modify the properties of polymers makes it a valuable tool in developing new materials for various applications. While there are some limitations to its use, the potential benefits of using 2-Nitrobutyl methacrylate make it an important area of research for the future.

Synthesis Methods

2-Nitrobutyl methacrylate can be synthesized by the reaction of 2-nitro-1-butanol with methacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2-Nitrobutyl methacrylate depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-Nitrobutyl methacrylate has a wide range of applications in scientific research. It can be used as a monomer to synthesize copolymers with other monomers, such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have unique properties, such as thermal stability, biocompatibility, and adhesion, which make them suitable for various applications, such as coatings, adhesives, and biomedical devices.

properties

CAS RN

17977-11-6

Product Name

2-Nitrobutyl methacrylate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-nitrobutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3

InChI Key

DOEOZIKIOFMZJE-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)[N+](=O)[O-]

Canonical SMILES

CCC(COC(=O)C(=C)C)[N+](=O)[O-]

Other CAS RN

17977-11-6

Origin of Product

United States

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